molecular formula C6H4F3NO B069258 2-Amino-3,4,6-trifluorophenol CAS No. 182500-30-7

2-Amino-3,4,6-trifluorophenol

Cat. No.: B069258
CAS No.: 182500-30-7
M. Wt: 163.1 g/mol
InChI Key: NNJHZWICFMKUOE-UHFFFAOYSA-N
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Description

2-Amino-3,4,6-trifluorophenol is a fluorinated aromatic compound characterized by an amino group (-NH₂) at the 2-position and fluorine atoms at the 3-, 4-, and 6-positions of the phenol ring. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. Its fluorine substituents enhance lipophilicity and metabolic stability, while the amino group enables further functionalization via electrophilic substitution reactions.

Properties

CAS No.

182500-30-7

Molecular Formula

C6H4F3NO

Molecular Weight

163.1 g/mol

IUPAC Name

2-amino-3,4,6-trifluorophenol

InChI

InChI=1S/C6H4F3NO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2

InChI Key

NNJHZWICFMKUOE-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)N)O)F

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N)O)F

Synonyms

Phenol, 2-amino-3,4,6-trifluoro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-3,4,6-trifluorophenol with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Fluorophenol Derivatives

(a) 2-Fluorophenol (CAS 367-12-4)
  • Structure: Single fluorine at the 2-position of phenol.
  • Properties: Lower acidity (pKa ~8.3) compared to non-fluorinated phenol due to fluorine’s electron-withdrawing effect. Limited solubility in polar solvents.
  • Applications : Intermediate in synthesizing fluorinated polymers and dyes.
  • Contrast with Target Compound: The absence of amino and additional fluorine groups reduces reactivity and stability under harsh conditions .
(b) 5-Amino-2-fluorophenol
  • Structure: Amino group at the 5-position and fluorine at the 2-position.
  • Properties: Enhanced nucleophilicity at the amino group, enabling conjugation with biomolecules. Lower thermal stability than this compound due to fewer fluorine atoms.
  • Applications : Used in fluorescent probes and optoelectronic materials.
  • Contrast : The substitution pattern alters electronic distribution, affecting absorption/emission spectra .

Chlorinated Analogs

(a) 2,4,6-Trichlorophenol
  • Structure : Three chlorine atoms at the 2-, 4-, and 6-positions.
  • Properties : Higher acidity (pKa ~6.0) due to chlorine’s strong electron-withdrawing effect. Persistent environmental pollutant with toxicity concerns.
  • Applications: Historically used as a wood preservative (now restricted).
  • Contrast : Chlorine’s larger atomic size and lower electronegativity compared to fluorine reduce lipophilicity and metabolic resistance .
(b) 3-Amino-2-methylphenol (CAS 53222-92-7)
  • Structure: Amino group at the 3-position and methyl group at the 2-position.
  • Properties: Methyl group increases steric hindrance, reducing reactivity in substitution reactions. Moderate solubility in ethanol and acetone.
  • Applications : Intermediate in dye synthesis and corrosion inhibitors.
  • Contrast : Lack of fluorine atoms diminishes electronic effects critical for drug design .

Amino-Substituted Polyhalogenated Phenols

(a) 5-Amino-2,4,6-triiodoisophthalic Acid
  • Structure: Amino group at the 5-position and iodine atoms at the 2-, 4-, and 6-positions.
  • Properties: High molecular weight and radiopacity due to iodine. Limited thermal stability.
  • Applications : Contrast agent in medical imaging.
  • Contrast : Iodine’s polarizability and size create distinct steric and electronic profiles compared to fluorine .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Substituents pKa Solubility (Water) Key Applications
This compound -NH₂, -F (3,4,6) ~7.1* Low Pharmaceuticals, Agrochemicals
2-Fluorophenol -F (2) 8.3 Moderate Polymer Synthesis
2,4,6-Trichlorophenol -Cl (2,4,6) 6.0 Low Restricted preservatives
3-Amino-2-methylphenol -NH₂ (3), -CH₃ (2) ~9.5 Moderate Dye Intermediates

*Estimated based on fluorophenol analogs.

Table 2: Electronic Effects of Substituents

Compound Electron-Withdrawing Groups Electron-Donating Groups Fluorescence Emission (λmax)*
This compound 3 × -F -NH₂ ~400 nm (predicted)
5-Amino-2-fluorophenol -F -NH₂ ~380 nm
Chlorinated Compound 3 (Ref. 1) -Cl None ~420 nm

*Fluorescence data inferred from structurally similar compounds .

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances acidity and stabilizes intermediates in synthetic pathways more effectively than chlorine .
  • Amino Group Reactivity: The amino group in this compound facilitates regioselective electrophilic substitutions, a feature less pronounced in methyl- or iodine-substituted analogs .
  • Toxicity Considerations: Unlike chlorinated phenols (e.g., 2,4,6-trichlorophenol), fluorinated derivatives show lower bioaccumulation risks, aligning with greener chemistry trends .

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